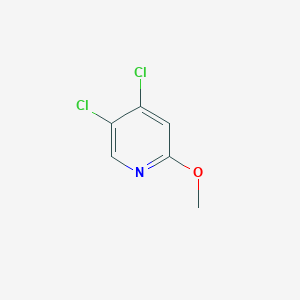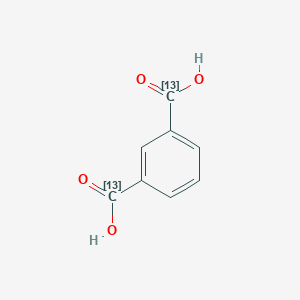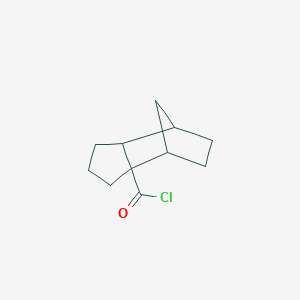
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane. This compound is also known as phthalide-protected amino acids and is used in peptide synthesis.
Mecanismo De Acción
The mechanism of action of Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride involves the formation of a stable amide bond between the amino group of the amino acid and the carbonyl group of the compound. This protects the amino group from unwanted reactions during peptide synthesis.
Biochemical and Physiological Effects:
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride does not have any direct biochemical or physiological effects. It is used solely as a protecting group for amino acids in peptide synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride in lab experiments is its ability to protect the amino group of the amino acid during peptide synthesis. This ensures that the desired peptide is obtained without unwanted side reactions. However, the use of this compound also has some limitations. It can be difficult to remove the protecting group from the peptide after synthesis, and this can affect the yield of the final product.
Direcciones Futuras
There are several future directions for research involving Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride. One possible direction is the development of new protecting groups that are more efficient and easier to remove. Another direction is the use of this compound in the synthesis of peptides with acid-sensitive side chains. Finally, the use of this compound in the preparation of peptide-based drugs is also an area of future research.
Métodos De Síntesis
The synthesis of Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate. The resulting product is then treated with thionyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride is widely used in scientific research as a protecting group for amino acids. It is used in peptide synthesis to protect the amino group of the amino acid and prevent unwanted reactions during the synthesis process. This compound is also used in the preparation of peptides with acid-sensitive side chains.
Propiedades
Número CAS |
119718-96-6 |
|---|---|
Nombre del producto |
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride |
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
tricyclo[5.2.1.02,6]decane-2-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c12-10(13)11-5-1-2-9(11)7-3-4-8(11)6-7/h7-9H,1-6H2 |
Clave InChI |
FTFDXTLPTQDVNU-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)Cl |
SMILES canónico |
C1CC2C3CCC(C3)C2(C1)C(=O)Cl |
Sinónimos |
4,7-Methanoindan-3a(4H)-carbonyl chloride, tetrahydro- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




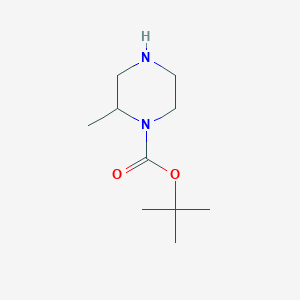
![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)

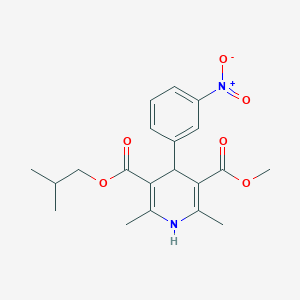

![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)

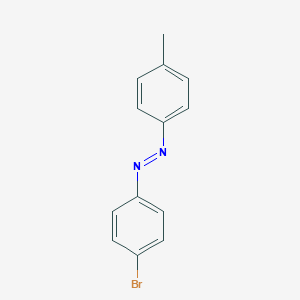
![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)
